2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQWUIGPXYIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193058-89-6 | |
| Record name | 2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
Biological Activities
Research indicates that 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride exhibits several biological activities:
- Antibacterial Activity : Studies have shown that derivatives of oxadiazole compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole moiety have been evaluated for their effectiveness in inhibiting bacterial growth .
- Antioxidant Activity : The compound has been implicated in antioxidant studies where it demonstrated the ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
- Enzyme Inhibition : Some studies suggest that oxadiazole derivatives can act as inhibitors for various enzymes, including acetylcholinesterase. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
- Antimicrobial Agents : Given its antibacterial properties, this compound could be developed into new antibiotics or adjunct therapies to enhance existing treatments.
- Antioxidants : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative damage in various diseases.
- Neurological Disorders : With its enzyme inhibition profile, this compound may offer new avenues for treating conditions like Alzheimer's disease through acetylcholinesterase inhibition.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Variations
The compound is differentiated from analogs by its ethanolamine backbone, 1,2,4-oxadiazole heterocycle, and 3-methyl substitution. Below is a comparative analysis with five structurally related compounds:
Functional and Pharmacological Implications
Backbone Modifications: The ethanolamine backbone in the target compound introduces a hydroxyl group, enhancing hydrogen-bonding capacity compared to ethylamine or propylamine analogs (e.g., ). This may improve aqueous solubility and target binding in biological systems.
Heterocycle Differences :
- 1,2,4-Oxadiazole (target compound) vs. 1,2-oxazole (isoxazole, ): The oxadiazole’s nitrogen-rich structure enhances electron-withdrawing properties, influencing metabolic stability and π-π stacking in drug-receptor interactions.
Substituent Effects :
Commercial and Research Relevance
- Suppliers : Structural analogs are marketed by Enamine Ltd (), Otto Chemie (), and American Elements (), indicating their utility in high-throughput screening and combinatorial chemistry.
- Therapeutic Potential: The oxadiazole ring is associated with antimicrobial and anti-inflammatory activity, while ethanolamine derivatives are explored for CNS-targeting drugs .
Biological Activity
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a heterocyclic compound featuring an oxadiazole ring, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 143.14 g/mol
- CAS Number : 1039841-86-5
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxadiazole ring can modulate enzyme activity and influence cellular processes such as apoptosis and inflammation. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and may also interfere with nucleic acid replication in pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| U937 (Acute Monocytic Leukemia) | 0.12–2.78 | Doxorubicin | Varies |
| CEM (T-cell Leukemia) | Sub-micromolar | Doxorubicin | Varies |
Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial and viral strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anti-inflammatory Effects
In vivo studies have indicated that derivatives of oxadiazole can significantly reduce inflammation in animal models. For instance, compounds similar to this compound have shown promising results in carrageenan-induced paw edema models .
Case Studies
Several case studies have underscored the biological efficacy of oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that the compound increased p53 expression and caspase activation, leading to enhanced apoptosis in breast cancer cells.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Inflammation Model : In a rat model of inflammation, administration of the compound resulted in a marked reduction in paw swelling compared to control groups.
Q & A
What are the key synthetic strategies for preparing 2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride?
Basic Synthesis:
The synthesis typically involves cyclocondensation of an amidoxime precursor with a carbonyl compound (e.g., ethyl glyoxylate) under acidic conditions. For example, hydroxylamine hydrochloride reacts with a nitrile precursor to form the amidoxime intermediate, which is then cyclized with a carbonyl derivative. Reaction optimization requires precise temperature control (e.g., reflux in acetic acid) and stoichiometric ratios to maximize yield .
Advanced Considerations:
Challenges include regioselectivity in oxadiazole formation and avoiding side reactions. Catalysts like dimethylacetamide dimethyl acetal (DMA-DMA) can improve cyclization efficiency. Post-synthesis, purification via column chromatography or recrystallization (DMF/acetic acid mixtures) ensures high purity .
How is this compound characterized structurally, and what analytical methods are critical for confirming its identity?
Basic Characterization:
1H NMR (e.g., δ 2.4 ppm for the 3-methyl group, δ 4.2 ppm for the ethan-1-ol backbone) and 13C NMR (e.g., 165–170 ppm for oxadiazole carbons) are essential. IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) functional groups .
Advanced Analysis:
High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities. X-ray crystallography can confirm absolute configuration if single crystals are obtainable .
What biological pathways or targets are associated with this compound?
Basic Activity:
1,2,4-Oxadiazoles are known to modulate enzymes like kinases or proteases. Preliminary assays (e.g., enzyme inhibition studies) can screen for activity against targets such as inflammatory mediators or antimicrobial pathways .
Advanced Mechanistic Studies:
Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities. Molecular docking (using software like AutoDock) predicts interactions with active sites, guiding structural optimization .
How does the 3-methyl substitution on the oxadiazole ring influence biological activity compared to other substituents?
Basic SAR:
The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with phenyl or halogen-substituted analogs (e.g., from ) reveal substituent effects on potency and selectivity .
Advanced Analysis:
Free-energy perturbation (FEP) calculations or CoMFA models quantify substituent contributions to binding. In vivo pharmacokinetic studies (e.g., logP measurements) correlate substituent size with bioavailability .
What are the challenges in achieving enantiomeric purity during synthesis?
Basic Resolution:
The chiral amino alcohol center necessitates asymmetric synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) can isolate enantiomers .
Advanced Methods:
Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-based systems) improves efficiency. Chiral HPLC (e.g., Chiralpak columns) validates enantiomeric excess (ee) .
How can researchers assess the compound’s stability under varying conditions?
Basic Stability Testing:
Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Hydrolysis susceptibility (e.g., in acidic/basic buffers) identifies labile functional groups .
Advanced Protocols:
LC-HRMS tracks degradation products. Forced degradation (e.g., UV exposure) evaluates photostability. Solid-state NMR probes crystalline form transitions .
Why is the hydrochloride salt form preferred in pharmacological studies?
Basic Considerations:
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and enhances stability during storage. Counterion selection (e.g., HCl vs. trifluoroacetate) minimizes hygroscopicity .
Advanced Insights:
Salt disproportionation studies (via pH-solubility profiles) ensure compatibility with biological matrices. XRPD confirms salt formation and crystallinity .
What computational tools are used to predict this compound’s ADMET properties?
Basic Predictions:
Software like SwissADME estimates logP, bioavailability, and CYP450 interactions. Molecular dynamics (MD) simulations assess membrane permeability .
Advanced Modeling:
Machine learning models (e.g., ADMET Predictor) integrate quantum mechanical (QM) data for accuracy. In silico toxicology platforms (e.g., Derek Nexus) flag potential liabilities .
How does this compound compare to 1,3,4-oxadiazole analogs in terms of metabolic stability?
Basic Comparison:
1,2,4-Oxadiazoles generally exhibit higher metabolic stability than 1,3,4-isomers due to reduced susceptibility to amidase cleavage. Comparative microsomal stability assays (human/rat liver microsomes) quantify half-life differences .
Advanced Studies:
Metabolite identification (via LC-MS/MS) pinpoints oxidation sites. CYP450 inhibition assays (e.g., fluorogenic substrates) evaluate drug-drug interaction risks .
What strategies optimize yield in large-scale synthesis?
Basic Scale-Up:
Flow chemistry improves heat/mass transfer during exothermic cyclization steps. Solvent selection (e.g., switching from dioxane to THF) reduces costs and safety risks .
Advanced Engineering:
Process analytical technology (PAT) monitors reaction progress in real-time. Quality-by-design (QbD) frameworks identify critical process parameters (CPPs) for robust manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
